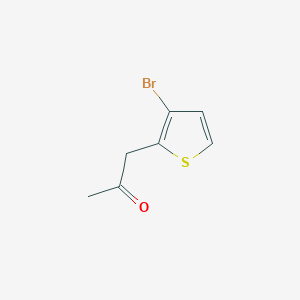

1-(3-Bromothiophen-2-yl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

1-(3-bromothiophen-2-yl)propan-2-one |

InChI |

InChI=1S/C7H7BrOS/c1-5(9)4-7-6(8)2-3-10-7/h2-3H,4H2,1H3 |

InChI Key |

SSAMBASPYLPODR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CS1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromothiophen 2 Yl Propan 2 One and Its Precursors

Strategies for the Preparation of 3-Bromothiophene (B43185) Intermediates

The synthesis of 3-bromothiophene is a critical first phase in the production of 1-(3-bromothiophen-2-yl)propan-2-one. Unlike its 2-bromo isomer, 3-bromothiophene cannot be efficiently prepared by the direct bromination of thiophene (B33073). wikipedia.org The high reactivity of the thiophene nucleus towards electrophilic substitution leads to preferential reaction at the α-positions (C2 and C5), often resulting in polybrominated products. iust.ac.ir Consequently, indirect and more selective methods are required.

Bromination of Thiophene and Selective Functionalization Routes

The most established routes to 3-bromothiophene involve either the manipulation of polybrominated thiophenes or the rearrangement of the more readily accessible 2-bromothiophene.

One prevalent strategy begins with the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene (B1329576). orgsyn.org This intermediate is then subjected to selective reductive debromination. The α-bromine atoms at positions 2 and 5 are more labile and can be removed, leaving the bromine at the β-position (C3) intact. This selective reduction is commonly achieved using zinc dust in an acidic medium like acetic acid, providing a reliable and high-yielding pathway to isomer-free 3-bromothiophene. orgsyn.orgscispace.com

An alternative approach involves the isomerization of 2-bromothiophene. This transformation can be induced by a very strong base, such as sodamide (NaNH₂) in liquid ammonia (B1221849). tandfonline.com This method leverages the formation of anionic intermediates to facilitate the migration of the bromine atom from the C2 to the C3 position. tandfonline.com More recent patented methods describe catalytic isomerization using acidic zeolite molecular sieves, followed by a catalytic process to remove the remaining 2-bromothiophene, aiming for higher purity and improved industrial applicability. google.com

| Method | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Selective Debromination | 2,3,5-Tribromothiophene | Zinc dust, Acetic Acid | 80-90% | orgsyn.orgscispace.com |

| Isomerization | 2-Bromothiophene | Sodamide (NaNH₂), Liquid Ammonia | ~78% | tandfonline.com |

| Grignard Entrainment | 2,3,5-Tribromothiophene | Mg, Ethyl Bromide | Lower yields | orgsyn.org |

Derivatization of Thiophene-2-Carboxylates

A less common but documented route to 3-bromothiophene involves the derivatization of substituted thiophenecarboxylic acids. Specifically, 3-bromothiophene has been synthesized from 4,5-dibromo-2-thiophenecarboxylic acid via a reaction that accomplishes simultaneous debromination and decarboxylation. orgsyn.org This method highlights the versatility of functional group manipulation in thiophene chemistry, although it is generally more tedious and lower-yielding than other preparations. orgsyn.org

Approaches for Constructing the Propan-2-one Moiety

Once 3-bromothiophene is obtained, the next critical stage is the introduction of the propan-2-one group (—CH₂COCH₃) at the C2 position of the thiophene ring. This requires a C-C bond-forming reaction that selectively targets the position adjacent to the sulfur atom and ortho to the bromine substituent.

Acylation Reactions with Thiophene Derivatives

Direct Friedel-Crafts acylation is a standard method for introducing ketone functionalities onto aromatic rings. iust.ac.irgoogle.com However, this approach is not suitable for the synthesis of this compound. Acylation of 3-bromothiophene with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) would introduce an acetyl group (—COCH₃) directly onto the ring, leading to the formation of the isomeric compound 2-acetyl-3-bromothiophene. The target molecule contains a methylene (B1212753) (—CH₂—) spacer between the thiophene ring and the carbonyl group, which cannot be installed via a direct acylation reaction. Studies on the acylation of 3-bromothiophene have also shown that such reactions can yield complex mixtures of isomers, further complicating this approach. researchgate.netlookchem.com

Functionalization of Propane-Based Chains onto Thiophene Ring

A more effective strategy for constructing the desired side chain involves an organometallic approach. This method relies on the generation of a nucleophilic carbon at the C2 position of 3-bromothiophene, which can then react with a suitable three-carbon electrophile.

The key step is the regioselective metallation of 3-bromothiophene. The hydrogen atom at the C2 position is the most acidic due to its proximity to the electronegative sulfur atom. Treatment of 3-bromothiophene with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) results in the selective deprotonation at the C2 position to form a 3-bromo-2-lithiothiophene (B13734870) intermediate. nih.gov The low temperature is crucial to prevent halogen-metal exchange, where the bromine atom would be replaced by lithium.

This potent nucleophilic intermediate is then reacted with an electrophile that provides the propan-2-one skeleton. Chloroacetone (ClCH₂COCH₃) or bromoacetone (B165879) serve as effective electrophiles for this purpose. The lithiated thiophene attacks the carbon atom bearing the halogen, displacing it in a nucleophilic substitution reaction to form the required C-C bond and yield the final product, this compound.

| Step | Substrate | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1. Metallation | 3-Bromothiophene | n-BuLi or LDA, THF, -78 °C | 3-Bromo-2-lithiothiophene | Deprotonation |

| 2. Alkylation | 3-Bromo-2-lithiothiophene | Chloroacetone or Bromoacetone | This compound | Nucleophilic Substitution |

Total Synthesis Routes for this compound

Integrating the most efficient methodologies for precursor synthesis and side-chain functionalization provides a complete and reliable total synthesis route for this compound.

The most practical pathway can be summarized as follows:

Polybromination of Thiophene : Thiophene is treated with an excess of bromine to yield 2,3,5-tribromothiophene. orgsyn.org

Selective Debromination : The resulting 2,3,5-tribromothiophene is selectively reduced using zinc dust in refluxing acetic acid to afford the key intermediate, 3-bromothiophene, in high yield. scispace.com

Regioselective Lithiation : 3-Bromothiophene is dissolved in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), cooled to -78 °C, and treated with one equivalent of n-butyllithium to generate 3-bromo-2-lithiothiophene in situ.

C-C Bond Formation : The organolithium intermediate is then quenched by the addition of chloroacetone. The reaction mixture is allowed to slowly warm to room temperature, followed by an aqueous workup to isolate the crude product.

Purification : The final compound, this compound, is purified from the reaction mixture using standard techniques such as column chromatography.

This synthetic sequence is robust, relies on well-established reactions, and allows for the controlled construction of the target molecule with high regiochemical precision.

One-Pot and Multistep Synthetic Sequences

The construction of this compound can be envisioned through several multistep sequences, often beginning with commercially available brominated thiophenes. A common precursor is 2,3-dibromothiophene (B118489), which allows for regioselective functionalization.

A plausible multistep approach involves a selective halogen-metal exchange. The proton at the 2-position of thiophene is more acidic than those at other positions, facilitating selective metalation or lithium-halogen exchange at this site. A general sequence could be:

Selective Lithiation : 2,3-dibromothiophene is treated with one equivalent of an organolithium reagent, such as n-butyllithium, at a low temperature (e.g., -70°C). This selectively replaces the bromine at the 2-position with lithium.

Electrophilic Attack : The resulting 2-lithio-3-bromothiophene intermediate is then reacted with an appropriate electrophile to introduce the propan-2-one side chain. Suitable electrophiles include acetone (B3395972) or, for better control and yield, N-methoxy-N-methylacetamide (Weinreb amide).

Work-up : The reaction is quenched to yield the final product, this compound.

Another multistep strategy could involve a cross-coupling reaction. This would require the synthesis of a 3-bromothiophene-2-yl organometallic reagent (e.g., a boronic acid or ester) and its subsequent coupling with a partner containing the propan-2-one moiety, such as chloro- or bromoacetone.

Catalyst Systems for Selective Bond Formation

Catalysis is crucial for achieving selective C-C bond formation in the synthesis of thiophene derivatives. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov

Palladium-based Catalysts : Palladium complexes are widely used for functionalizing thiophenes. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is a common method for forming aryl-aryl bonds. acs.org Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with appropriate phosphine (B1218219) ligands are effective. acs.orgnih.gov These systems could be employed to couple a 3-bromothiophene-2-boronic acid derivative with a halo-acetone. Direct C-H arylation, an atom-economical alternative, also frequently uses palladium catalysts to couple thiophenes directly with aryl halides, avoiding the pre-functionalization step. unito.itnih.gov

Nickel-based Catalysts : Nickel catalysts, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), are particularly effective for Kumada coupling reactions, which utilize Grignard reagents. nih.govjcu.edu.au A synthetic route could involve preparing a Grignard reagent from 2-bromo-3-iodothiophene (B1337472) and coupling it with a suitable electrophile under nickel catalysis.

The choice of catalyst and reaction conditions is critical for regioselectivity, especially when working with di-substituted thiophenes. The table below summarizes some common catalyst systems used in thiophene functionalization.

| Catalyst System | Coupling Reaction | Application in Thiophene Synthesis | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Suzuki, Stille, Heck | Formation of C-C bonds by coupling thiophene halides or boronic acids with various partners. | nih.govrsc.org |

| Ni(dppp)Cl₂, Ni(dppe)Cl₂ | Kumada | Coupling of thienyl Grignard reagents with organohalides. | nih.govjcu.edu.au |

| Pd(OAc)₂ or PdCl₂ | Direct C-H Arylation | Regioselective coupling of a C-H bond on the thiophene ring with an aryl halide. | nih.gov |

| PdI₂/KI | Carbonylative Cyclization | Synthesis of thiophene rings from functionalized alkyne precursors. | nih.gov |

Green Chemistry Principles in the Synthesis of Thiophene-Ketone Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiophene-ketone analogues.

Solvent-Free and Microwave-Assisted Protocols

Reducing or eliminating volatile organic solvents is a key goal of green chemistry. Many synthetic routes to thiophenes are being adapted to solvent-free or alternative media conditions. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. unito.it It provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating. unito.itorganic-chemistry.org Microwave-assisted Paal-Knorr reactions for synthesizing polysubstituted thiophenes from 1,4-diketones and Suzuki couplings of thiophene derivatives have been successfully demonstrated. nih.govorganic-chemistry.org For example, a microwave-assisted protocol for the C-H arylation of thiophenes in a bio-based solvent has been developed, showcasing a sustainable approach. unito.it

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Gewald Reaction | 8-10 hours reaction time | 8-10 minutes reaction time | Drastic reduction in process time. | derpharmachemica.com |

| Paal-Knorr Condensation | Several hours at reflux | Minutes | Increased yields, reduced reaction times, milder conditions. | organic-chemistry.org |

| Suzuki Coupling | Hours at high temperature | Minutes | Facile, rapid synthesis. | nih.gov |

Solvent-Free Protocols : Performing reactions without a solvent minimizes waste and simplifies product purification. rsc.org High-speed ball milling (mechanochemistry) has been used for the solvent-free Gewald synthesis of 2-aminothiophenes. nih.gov Other solvent-free methods include multicomponent reactions conducted at elevated temperatures (e.g., 65 °C) without any solvent medium, which enhances efficiency and reduces waste. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgjocpr.com

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate minimal waste. In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. rsc.org

When evaluating synthetic routes to thiophene-ketones, it is crucial to consider atom economy:

Traditional Cross-Couplings : While effective, reactions like Suzuki or Stille couplings generate stoichiometric amounts of waste (e.g., boronic acid or organotin byproducts), which lowers their atom economy.

Direct C-H Functionalization : This modern strategy is highly atom-economical. unito.it By activating a C-H bond directly, it avoids the need to pre-install a leaving group or an organometallic functionality, thus reducing the number of synthetic steps and the amount of waste generated. unito.itunito.it The only formal byproduct is a molecule of acid, leading to a much higher theoretical atom economy.

Chemical Reactivity and Transformation Mechanisms of 1 3 Bromothiophen 2 Yl Propan 2 One

Reactivity of the Ketone Functionality

The ketone group in 1-(3-Bromothiophen-2-yl)propan-2-one is a primary site for chemical reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Additionally, the protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate, which is a key reactive intermediate.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The rate and reversibility of this addition depend on the strength of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds result in an irreversible addition, while weaker nucleophiles lead to a reversible process. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond of the C=O group and pushing the electrons onto the oxygen atom to form an alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Nu⁻) | Product | Reaction Conditions |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Ether solvent |

| Hydride (e.g., from NaBH₄) | Secondary Alcohol | Protic solvent |

This table presents hypothetical examples based on the general reactivity of ketones.

Alpha-Functionalization Reactions of the Propan-2-one System

The α-protons of the propan-2-one moiety are acidic and can be abstracted by a base to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. This class of reactions is crucial for building more complex molecular architectures.

For instance, the enolate of this compound can undergo alkylation by reacting with alkyl halides. The reaction proceeds via an S_N2 mechanism, where the enolate displaces the halide from the alkyl halide.

Condensation Reactions Involving the Ketone (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between a ketone and an aromatic carbonyl compound that lacks α-hydrogens. wikipedia.org In the context of this compound, its enolate can react with an aldehyde. gordon.edu This reaction is typically base-catalyzed, with a base like sodium hydroxide (B78521) used to generate the enolate ion. gordon.edu The resulting β-hydroxy ketone often undergoes dehydration to form an α,β-unsaturated ketone, also known as a chalcone. taylorandfrancis.com

The mechanism begins with the deprotonation of the α-carbon of the ketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated to give a β-hydroxy ketone, which can then be dehydrated to yield the final α,β-unsaturated product.

Reactions Involving the Bromine Substituent on the Thiophene (B33073) Ring

The bromine atom on the thiophene ring provides a handle for a variety of substitution reactions, most notably palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. yonedalabs.com In the case of this compound, the carbon-bromine bond can readily participate in such reactions.

This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the thiophene ring. nih.gov The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. yonedalabs.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

This table illustrates a typical Suzuki-Miyaura coupling reaction involving the subject compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aryl halides are resistant to nucleophilic attack unless the aromatic ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgmasterorganicchemistry.com

The thiophene ring is considered an electron-rich aromatic system, which generally disfavors S_NAr. However, the presence of the ketone group, which is electron-withdrawing, can influence the reactivity of the ring. For a successful S_NAr reaction to occur on this compound, a strong nucleophile and potentially harsh reaction conditions would likely be required. The mechanism of S_NAr typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is key to the feasibility of the reaction. masterorganicchemistry.com

Magnesium-Halogen Exchange and Organometallic Transformations

The bromine atom at the 3-position of the thiophene ring is a key site for organometallic transformations, primarily through magnesium-halogen exchange. This reaction is a powerful tool for the formation of a thienyl Grignard reagent, which can then be used to form new carbon-carbon and carbon-heteroatom bonds. The use of reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity, can facilitate this exchange. clockss.org The rate of this exchange is influenced by the electronic nature of the aromatic ring, with electron-withdrawing groups generally accelerating the reaction. harvard.edu

The resulting Grignard reagent, 2-(propan-2-one)-3-thienylmagnesium bromide, is a versatile intermediate. However, the presence of the enolizable ketone in the propan-2-one side chain introduces a potential complication, as the Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, leading to the formation of a magnesium enolate. This side reaction can be minimized by conducting the exchange at low temperatures. sigmaaldrich.com

Once formed, the thienyl Grignard reagent can participate in a variety of subsequent reactions, including:

Cross-coupling reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as Kumada, Suzuki, and Stille couplings, can be employed to introduce alkyl, aryl, or vinyl groups at the 3-position of the thiophene ring. jcu.edu.au

Reaction with electrophiles: The Grignard reagent can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce new functional groups.

The general transformation can be represented as follows:

| Reactant | Reagent | Intermediate | Product |

| This compound | i-PrMgCl·LiCl | 2-(propan-2-one)-3-thienylmagnesium bromide | 1-(3-E-thiophen-2-yl)propan-2-one |

Reactivity of the Thiophene Heterocycle

Electrophilic Aromatic Substitution Patterns

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SEAr). The regioselectivity of this reaction on this compound is determined by the directing effects of the existing substituents: the bromine atom at the 3-position and the propan-2-one group at the 2-position.

The sulfur atom in the thiophene ring directs electrophilic attack preferentially to the α-positions (C2 and C5). wikipedia.org In this molecule, the C2 position is already substituted. The bromine atom is a deactivating but ortho-, para-directing group. The propan-2-one group, being an acyl group, is a deactivating and meta-directing group.

Considering these factors, the likely positions for electrophilic attack are the C4 and C5 positions of the thiophene ring. The directing effects are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect |

| Propan-2-one | 2 | Deactivating (electron-withdrawing) | Meta-directing (to C4) |

| Bromine | 3 | Deactivating (electron-withdrawing) | Ortho-, Para-directing (to C2, C4, C5) |

The combined influence of these groups suggests that the C4 and C5 positions are the most probable sites for electrophilic substitution. The precise outcome would depend on the specific electrophile and reaction conditions, as steric hindrance from the propan-2-one group might influence the accessibility of the C4 position. Thiophene itself is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. wikipedia.org

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

In the case of this compound, the carbonyl oxygen of the propan-2-one group could potentially act as a directing group. However, the acidity of the α-protons on the methyl group of the ketone and the methylene (B1212753) group attached to the thiophene ring presents a significant challenge. Strong bases like organolithium reagents are more likely to deprotonate these positions to form an enolate rather than deprotonating the thiophene ring.

For a successful DoM strategy on a similar thiophene system, the ketone functionality would likely need to be protected, for example, as a ketal, which is stable to organolithium reagents. Following protection, a suitable directing group could be introduced, or an existing group could be utilized to direct lithiation to a specific position on the thiophene ring.

Oxidative and Reductive Transformations of the Thiophene Ring

The thiophene ring in this compound can undergo both oxidative and reductive transformations, although these reactions often require specific conditions to avoid side reactions with the ketone functionality.

Oxidative Transformations: Oxidation of the thiophene ring can lead to the formation of thiophene-S-oxides or thiophene-S,S-dioxides. These reactions typically employ oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.net The resulting sulfoxides and sulfones are useful intermediates in organic synthesis, for example, as dienes in Diels-Alder reactions. However, the presence of the propan-2-one group might lead to competing Baeyer-Villiger oxidation. Selective oxidation of the sulfur atom would depend on the choice of oxidant and reaction conditions.

Reductive Transformations: The reduction of the thiophene ring can lead to the formation of dihydrothiophene or tetrahydrothiophene (B86538) derivatives. Catalytic hydrogenation is a common method for this transformation, but it can also reduce the ketone functionality. acs.org Selective reduction of the thiophene ring in the presence of a ketone is challenging. Alternative methods, such as reduction with sodium in liquid ammonia (B1221849) (Birch reduction), might offer a degree of selectivity. The choice of reducing agent and conditions is crucial to achieve the desired transformation without affecting the propan-2-one side chain.

Role As a Synthetic Intermediate in Complex Molecular Architectures

Precursor to Functionalized Thiophene-Based Heterocycles

The structure of 1-(3-Bromothiophen-2-yl)propan-2-one is particularly well-suited for the synthesis of a wide range of thiophene-based heterocycles. The presence of the ketone group allows for condensation reactions, while the bromine atom can be utilized in cross-coupling reactions, providing a dual functionality that is highly valuable in synthetic organic chemistry.

Synthesis of Polyheterocyclic Systems

Polyheterocyclic systems, which are molecules containing multiple heterocyclic rings, are of significant interest in medicinal chemistry and materials science. The compound this compound can be used as a starting material for creating such complex structures. For instance, the ketone functional group can react with hydrazines or other binucleophiles to form new heterocyclic rings, such as pyrazoles or pyrimidines, attached to the thiophene (B33073) core.

One common strategy involves the Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. While the classical Gewald reaction starts with an α-mercapto ketone, modifications and related strategies can be envisioned where the ketone of this compound is a key reactant. For example, it could undergo condensation with an active methylene (B1212753) nitrile, followed by the addition of elemental sulfur, to yield a highly substituted thiophene. The resulting product can then undergo further cyclization reactions to generate polyheterocyclic systems.

Construction of Fused-Ring Compounds

Fused-ring compounds, where two or more rings share a common bond, are another important class of molecules that can be synthesized from this compound. The combination of the ketone and the bromo-substituent on the thiophene ring allows for intramolecular cyclization reactions, leading to the formation of thieno-fused systems.

A general approach could involve a reaction sequence where the ketone is first converted into a different functional group, which then reacts with the bromine-bearing carbon on the thiophene ring. For example, the ketone could be reduced to an alcohol, which is then converted into a thiol. An intramolecular nucleophilic substitution could then lead to the formation of a fused dihydrothiopyran ring. Alternatively, palladium-catalyzed intramolecular C-S bond formation could be used to construct fused thiophene-containing ring systems. A concise two-step synthesis of 3-alkylthieno[3,2-b]thiophenes has been reported, starting from 3-bromothiophene (B43185) and involving the preparation of a 1-(thiophene-3-ylthio)alkan-2-one intermediate, which then undergoes ring closure. rsc.org This highlights the utility of related bromothiophene ketones in the synthesis of fused systems.

Building Block for Advanced Organic Materials

The unique electronic properties of the thiophene ring make it a desirable component in advanced organic materials, particularly those with applications in electronics and optics. This compound serves as a valuable building block for these materials due to its ability to be incorporated into larger conjugated systems.

Formation of Conjugated Systems

Conjugated polymers containing thiophene units are widely studied for their use in organic solar cells, light-emitting diodes, and field-effect transistors. nih.gov The bromine atom in this compound is a key feature that allows for its incorporation into these polymers through various cross-coupling reactions, such as Suzuki, Stille, or Kumada couplings. nih.govjcu.edu.au

In a typical polymerization reaction, the bromine atom can be reacted with an organometallic derivative of another aromatic monomer in the presence of a palladium or nickel catalyst. nih.gov This process can be repeated to build up a long polymer chain with alternating thiophene and other aromatic units. The ketone group can either be retained in the final polymer, potentially influencing its solubility and electronic properties, or it can be modified prior to polymerization to introduce other functionalities. The synthesis of thiophene-containing conjugated polymers has been successfully achieved through Suzuki polycondensation of aryl dibromides and 2,5-thiophenebis(boronic acid) derivatives. rsc.org

| Polymerization Technique | Catalyst | Reactant from this compound | Potential Polymer Structure |

| Suzuki Coupling | Palladium | 3-Boronic ester derivative | Alternating thiophene-aryl polymer |

| Stille Coupling | Palladium | 3-Stannane derivative | Alternating thiophene-aryl polymer |

| Kumada Coupling | Nickel | 3-Grignard reagent | Poly(3-substituted thiophene) |

Design of Optoelectronic Precursors (e.g., Non-linear Optical Materials)

The field of nonlinear optics (NLO) utilizes materials that can alter the properties of light, which is crucial for applications in telecommunications, optical computing, and laser technology. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. nih.gov The thiophene ring can act as an effective electron donor in such systems. aip.org

This compound can be used to synthesize NLO-active molecules by creating a push-pull system. The thiophene ring serves as the electron-donating component. Through a cross-coupling reaction at the bromine position, a π-conjugated bridge can be attached, which is then connected to an electron-accepting group. The ketone group can also be modified to further tune the electronic properties of the molecule. For example, condensation of the ketone with an appropriate amine could introduce an imine linkage, extending the conjugation and potentially enhancing the NLO response.

Intermediate in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. nih.gov These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. The multiple reactive sites in this compound make it a suitable candidate for participating in such reaction sequences.

A hypothetical cascade reaction could be initiated at the ketone functionality. For example, a Knoevenagel condensation of the ketone with an active methylene compound could be the first step. The resulting product, now containing a new reactive site, could then undergo an intramolecular cyclization involving the bromine atom on the thiophene ring, perhaps through a palladium-catalyzed process. This would lead to the rapid construction of a complex, polycyclic molecule in a single operation. Domino reactions have been successfully employed for the synthesis of highly functionalized, optically active tetrahydrothiophenes. acs.org While not starting from this compound, these examples demonstrate the potential of thiophene-containing molecules in complex, one-pot transformations. An efficient domino protocol has also been developed for the synthesis of nih.govbenzothiophene[3,2-b] nih.govbenzothiophenes, which are high-performance organic semiconductors. rsc.org

| Reaction Type | Initiating Step | Subsequent Steps | Potential Product |

| Cascade Reaction | Knoevenagel condensation at the ketone | Intramolecular Heck reaction | Fused polycyclic thiophene derivative |

| Domino Reaction | Michael addition to an activated alkene | Intramolecular cyclization | Highly substituted tetrahydrothiophene (B86538) derivative |

Sequential Transformations for Molecular Complexity

The dual functionality of this compound allows for a stepwise approach to the synthesis of elaborate molecules. The bromine atom can participate in various cross-coupling reactions, while the ketone group can undergo condensation or other nucleophilic addition reactions. This orthogonality enables the selective modification of one part of the molecule without affecting the other, thereby facilitating the construction of complex structures in a controlled manner.

A prime example of its utility is in the synthesis of thieno[3,2-c]pyrazole derivatives, which are a class of compounds that have been investigated for their potential as kinase inhibitors. researchgate.netsemanticscholar.orgnih.gov A plausible synthetic route, adapted from related syntheses, could involve an initial reaction at the ketone functionality, followed by a subsequent cross-coupling reaction at the brominated position.

For instance, the ketone can first be made to react with a suitable reagent to introduce a desired substituent. Following this, the bromine atom can be utilized in a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce an aryl or heteroaryl group. This sequential approach is outlined in the reaction scheme below:

Plausible Reaction Scheme for Sequential Functionalization:

This multi-step process allows for the systematic building of molecular complexity, where the final product's diversity is dictated by the choice of reagents used in each step. The initial transformation of the ketone group can be varied, as can the boronic acid or ester used in the Suzuki coupling, leading to a library of substituted thieno[3,2-c]pyrazoles.

| Step | Reaction Type | Functional Group Targeted | Reagents (Example) | Intermediate/Product |

| 1 | Acylation/Sulfonylation | Ketone (after transformation) | Acyl chloride or Sulfonyl chloride, Pyridine | N-acylated/sulfonylated intermediate |

| 2 | Suzuki Cross-Coupling | Carbon-Bromine bond | Arylboronic acid, Pd(dppf)Cl2, K2CO3 | Substituted thieno[3,2-c]pyrazole |

Chemo- and Regioselective Applications

The distinct reactivity of the ketone and the bromo-substituent in this compound allows for a high degree of chemo- and regioselectivity in its reactions. The term "chemoselectivity" refers to the preferential reaction of one functional group over another, while "regioselectivity" pertains to the preferential formation of one constitutional isomer over another.

In the context of this compound, the bromine atom at the 3-position of the thiophene ring is susceptible to palladium-catalyzed cross-coupling reactions. jcu.edu.au The choice of catalyst, ligands, and reaction conditions can be tailored to ensure that the cross-coupling occurs specifically at the C-Br bond, leaving the ketone group intact. This is particularly useful when the desired product requires the ketone functionality for subsequent transformations.

Conversely, the ketone group can be selectively targeted for reactions such as condensation with hydrazines to form pyrazoles. The regioselectivity of this cyclization is influenced by the electronic and steric environment of the ketone and the adjacent bromo-substituent. The bromine atom, being an electron-withdrawing group, can influence the reactivity of the carbonyl carbon. In the formation of fused pyrazole (B372694) rings, the initial nucleophilic attack of the hydrazine (B178648) can occur at the carbonyl carbon, followed by an intramolecular cyclization and dehydration. The substitution pattern on the resulting pyrazole ring is dictated by which nitrogen atom of the hydrazine attacks the carbonyl and which one partakes in the ring closure.

The ability to control which functional group reacts is a cornerstone of modern organic synthesis. For this compound, this control allows for its use as a versatile synthon in the construction of a wide array of complex molecules.

| Reaction Type | Targeted Functional Group | Key Control Factors | Potential Outcome |

| Palladium-Catalyzed Cross-Coupling | Carbon-Bromine Bond | Catalyst, Ligand, Base | Selective formation of a C-C or C-N bond at the 3-position of the thiophene ring. |

| Condensation/Cyclization | Ketone | pH, Temperature, Reactant Stoichiometry | Formation of a fused pyrazole ring with a specific substitution pattern. |

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and reactivity of chemical compounds. These computational methods are used to predict various electronic and structural properties from first principles.

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Energies)

The electronic structure of a molecule is fundamental to understanding its chemical reactivity and kinetic stability. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Orbital Energies and Related Parameters for 1-(3-Bromothiophen-2-yl)propan-2-one

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative and not based on published experimental or computational results for the specific compound.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. The MEP surface visualizes the charge distribution, allowing for the prediction of regions susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-deficient regions, which are susceptible to nucleophilic attack, are colored blue. Intermediate potential regions are shown in green. For this compound, the oxygen atom of the carbonyl group would be expected to show a region of high negative potential (red), indicating a site for electrophilic interaction.

Theoretical Vibrational Spectroscopy

Theoretical vibrational spectroscopy involves the calculation of infrared (IR) and Raman spectra using quantum chemical methods. These calculated spectra are invaluable for the assignment of vibrational modes observed in experimental spectra, providing a deeper understanding of the molecular structure and bonding.

Calculation and Assignment of Infrared (IR) Frequencies

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. The analysis allows for the assignment of specific vibrational modes, such as stretching, bending, and torsional motions, to the observed absorption bands. A prominent feature in the calculated IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group.

Table 2: Hypothetical Calculated IR Frequencies and Assignments for Key Vibrational Modes

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1715 |

| Thiophene (B33073) Ring C=C Stretch | 1550 |

| CH₃ Asymmetric Stretch | 2980 |

| C-Br Stretch | 650 |

Note: The data in this table is illustrative and not based on published computational results for the specific compound.

Prediction and Interpretation of Raman Spectra

Similar to IR spectroscopy, theoretical Raman spectra can be predicted by calculating the Raman activities of the vibrational modes. Raman spectroscopy is particularly sensitive to vibrations that involve a change in molecular polarizability. Therefore, it provides complementary information to IR spectroscopy. For this compound, the symmetric stretching vibrations of the thiophene ring would be expected to show strong intensity in the Raman spectrum.

Table 3: Hypothetical Calculated Raman Frequencies and Assignments for Key Vibrational Modes

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Thiophene Ring Symmetric Stretch | 1450 |

| C-S-C Symmetric Stretch | 680 |

| CH₃ Symmetric Stretch | 2920 |

Note: The data in this table is illustrative and not based on published computational results for the specific compound.

Prediction of Reactivity Descriptors

Theoretical studies on similar heterocyclic compounds often employ Density Functional Theory (DFT) to calculate various reactivity descriptors. These descriptors provide insight into the electronic structure and potential reaction sites of a molecule.

Global and Local Reactivity Indices

For this compound, specific calculated values for these indices are not documented in readily accessible literature. A hypothetical data table for such indices would resemble the following, populated with data from a dedicated computational study:

Hypothetical Global Reactivity Indices for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (HOMO-LUMO) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

Fukui Functions and Electrophilicity Indices

Fukui functions are crucial in predicting the regioselectivity of chemical reactions. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attacks. Studies on related bromothiophene derivatives have successfully utilized Fukui functions to elucidate reaction mechanisms. researchgate.net

An analysis of this compound would involve calculating the condensed Fukui functions for each atom. However, specific data from such an analysis is not currently published.

Hypothetical Fukui Function Values for Selected Atoms of this compound

| Atom | fk+ (for nucleophilic attack) | fk- (for electrophilic attack) | fk0 (for radical attack) |

|---|---|---|---|

| S1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| Br | Data not available | Data not available | Data not available |

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of a molecule are key to its physical and chemical properties. Computational methods are instrumental in exploring the potential energy surface of a molecule to identify its stable conformers.

Energetic Landscape of Conformers

A thorough conformational analysis of this compound would reveal the different spatial arrangements of its atoms and their relative energies. This involves rotating the single bonds and calculating the energy of each resulting conformer. The most stable conformer would correspond to the global minimum on the potential energy surface. While studies have been conducted on the conformational isomers of other complex thiophene-containing molecules, uomphysics.net a specific energetic landscape for this compound is not available.

Intra- and Intermolecular Interactions

The stability of different conformers is influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These can include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. In the solid state, these interactions dictate the crystal packing. While the importance of such interactions is recognized in the study of similar compounds, researchgate.net a detailed analysis of the specific intra- and intermolecular forces governing the structure of this compound has not been reported.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the molecular structure of 1-(3-Bromothiophen-2-yl)propan-2-one by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule. The thiophene (B33073) ring protons typically appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the acetylmethyl substituent. The methylene (B1212753) (CH₂) protons adjacent to the thiophene ring and the carbonyl group are expected to resonate as a singlet, while the terminal methyl (CH₃) protons of the propanone moiety will also appear as a singlet, typically at a more upfield position. docbrown.info

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. docbrown.infolibretexts.org The carbonyl carbon (C=O) is characteristically found at the most downfield chemical shift (160-220 ppm). libretexts.org The carbons of the thiophene ring appear in the aromatic region, with the carbon atom bonded to bromine (C-Br) showing a shift influenced by the halogen's electronegativity. The methylene and methyl carbons of the side chain resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and substituted thiophenes. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| H4 (Thiophene) | ¹H | ~7.0-7.2 | Doublet (d) | Coupled to H5 with J ≈ 5-6 Hz. |

| H5 (Thiophene) | ¹H | ~7.3-7.5 | Doublet (d) | Coupled to H4 with J ≈ 5-6 Hz. |

| CH₂ (Methylene) | ¹H | ~3.8-4.2 | Singlet (s) | Adjacent to the aromatic ring and carbonyl group. |

| CH₃ (Methyl) | ¹H | ~2.2-2.4 | Singlet (s) | Methyl ketone protons. docbrown.info |

| C=O (Carbonyl) | ¹³C | ~200-206 | - | Characteristic ketone carbonyl shift. libretexts.org |

| C2 (Thiophene) | ¹³C | ~135-140 | - | Carbon bearing the propan-2-one substituent. |

| C3 (Thiophene) | ¹³C | ~110-115 | - | Carbon bearing the bromine atom. |

| C4 (Thiophene) | ¹³C | ~128-132 | - | - |

| C5 (Thiophene) | ¹³C | ~125-129 | - | - |

| CH₂ (Methylene) | ¹³C | ~40-45 | - | - |

| CH₃ (Methyl) | ¹³C | ~28-32 | - | - |

To confirm the assignments from one-dimensional NMR and establish the complete molecular connectivity, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the H4 and H5 protons of the thiophene ring, confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom (¹JCH). youtube.com It would show correlations between the H4 signal and the C4 carbon, the H5 signal and the C5 carbon, the methylene protons and their carbon, and the methyl protons and their carbon, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (2-3 bonds, ²JCH and ³JCH). sdsu.edu Key correlations would include the methylene (CH₂) protons to the thiophene carbons C2 and C3, as well as to the carbonyl carbon. The methyl protons would show a correlation to the carbonyl carbon. These correlations definitively link the propanone side chain to the correct position on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. researchgate.net For this molecule, NOESY could reveal spatial proximity between the methylene (CH₂) protons and the H5 proton on the thiophene ring, providing insights into the preferred conformation of the side chain relative to the ring system.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | H4 ↔ H5 | - | Confirms adjacency of thiophene ring protons. |

| HSQC | H4 | C4 | Direct one-bond H-C connections. |

| H5 | C5 | ||

| CH₂ | CH₂ | ||

| CH₃ | CH₃ | ||

| HMBC | CH₂ | C=O, C2, C3 | Links side chain to the thiophene ring and carbonyl. |

| CH₃ | C=O | Confirms methyl ketone structure. | |

| H4 | C2, C3, C5 | Confirms thiophene ring structure. | |

| H5 | C3, C4 | ||

| NOESY | CH₂ ↔ H5 | - | Provides conformational information (spatial proximity). |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₇BrOS), the presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation analysis reveals the stability of different parts of the molecule. Common fragmentation pathways would likely involve the cleavage of the acyl group or the loss of the bromine atom.

Table 3: Predicted HRMS Data for this compound

| Ion/Fragment Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|

| [C₇H₇⁷⁹BrOS]⁺ | 217.9428 | Molecular Ion (M⁺) with ⁷⁹Br |

| [C₇H₇⁸¹BrOS]⁺ | 219.9408 | Molecular Ion (M+2)⁺ with ⁸¹Br |

| [C₅H₄BrS]⁺ | 174.9217 / 176.9197 | Loss of acetyl group (CH₃CO) |

| [C₇H₇OS]⁺ | 139.0218 | Loss of Bromine radical (Br•) |

| [CH₃CO]⁺ | 43.0184 | Acetyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although, as of the latest search, a crystal structure for this compound is not publicly available, this technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov It would also reveal the planarity of the thiophene ring and the orientation of the propanone substituent relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the solid-state architecture. researchgate.net

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Bond Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of the molecule, providing a fingerprint based on its functional groups. nih.govnih.gov For this compound, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone. researchgate.netresearchgate.net Other characteristic bands would include C-H stretching for both the aromatic thiophene ring and the aliphatic side chain, C=C and C-C stretching vibrations of the ring, and a C-Br stretching vibration at lower wavenumbers. rroij.comresearchgate.net These techniques are invaluable for confirming the presence of key functional groups and can be used to monitor reaction progress by tracking the appearance or disappearance of specific vibrational bands.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR / FT-Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | FT-IR / FT-Raman | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | FT-IR | 1725 - 1705 | Strong |

| Thiophene Ring C=C Stretch | FT-IR / FT-Raman | 1600 - 1450 | Medium-Strong |

| CH₂/CH₃ Bending | FT-IR | 1470 - 1350 | Medium |

| C-Br Stretch | FT-IR / FT-Raman | 600 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiophene ring in this compound acts as a chromophore, which is expected to exhibit π → π* transitions. The presence of the carbonyl group introduces the possibility of an n → π* transition, which is typically weaker and may be observed at a longer wavelength. rroij.commu-varna.bg The conjugation between the thiophene π-system and the carbonyl group influences the energy of these transitions. The position of the maximum absorbance (λₘₐₓ) can be affected by solvent polarity, a phenomenon known as solvatochromism. uobaghdad.edu.iq This analysis is useful for understanding the electronic properties of the molecule. science-softcon.de

Table 5: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λₘₐₓ Range (nm) | Description |

|---|---|---|

| π → π | 240 - 280 | Strong absorption associated with the conjugated thiophene system. |

| n → π | 300 - 340 | Weak absorption associated with the non-bonding electrons of the carbonyl oxygen. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are indispensable tools in the research and development of "this compound," providing robust methods for assessing its purity and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes, each offering distinct advantages in the separation and quantification of the target compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone for the purity determination of "this compound" due to its high resolution and sensitivity. Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like this brominated thiophene ketone.

Methodology: A typical HPLC method for the purity assessment of "this compound" would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid like trifluoroacetic acid or phosphoric acid to improve peak shape and resolution. sielc.comsielc.comresearchgate.net Detection is commonly performed using a UV detector, as the thiophene ring and the carbonyl group are chromophores that absorb UV light.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified reference standard of "this compound." The purity of a sample is then determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Illustrative HPLC Purity Analysis Data:

The following table represents a hypothetical HPLC analysis for a sample of "this compound," demonstrating how purity is calculated.

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 2.54 | 15,340 | 0.35 | Impurity A (e.g., starting material) |

| 2 | 4.88 | 4,325,600 | 99.50 | This compound |

| 3 | 6.12 | 8,700 | 0.15 | Impurity B (e.g., side-product) |

| Total | 4,349,640 | 100.00 |

Note: This data is illustrative and based on typical chromatographic performance for similar compounds.

In cases where the ketone functionality requires enhanced detection, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. researchgate.netresearchgate.netepa.govepa.gov The resulting hydrazone is highly chromophoric, allowing for very sensitive detection at wavelengths around 365 nm. researchgate.net

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas chromatography is another powerful technique for the analysis of "this compound," particularly due to its volatility. GC is well-suited for separating volatile impurities and for monitoring the progress of synthesis reactions.

Methodology: For GC analysis, a capillary column with a non-polar or moderately polar stationary phase, such as a methylphenylsiloxane or polyethylene (B3416737) glycol phase, is typically used. nih.govshimadzu.com The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas (e.g., helium or nitrogen). A Flame Ionization Detector (FID) is commonly used for its general sensitivity to organic compounds. For enhanced selectivity towards the sulfur-containing thiophene ring, a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be utilized. shimadzu.comshimadzu.com

Reaction Monitoring: GC is particularly valuable for monitoring the synthesis of "this compound," for instance, in a Grignard reaction. Small aliquots can be taken from the reaction mixture at different time points, quenched, and analyzed by GC to determine the consumption of starting materials and the formation of the product. researchgate.netresearchgate.net This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry.

Illustrative GC Reaction Monitoring Data:

The table below illustrates hypothetical data from monitoring a synthesis reaction at various time points using GC.

| Time (hours) | % Area (Starting Material) | % Area (this compound) | % Area (Byproduct) |

| 0 | 98.5 | 0.0 | 1.5 |

| 1 | 45.2 | 52.3 | 2.5 |

| 2 | 10.1 | 85.6 | 4.3 |

| 4 | 1.2 | 92.5 | 6.3 |

| 6 | <0.1 | 91.8 | 8.1 (degradation observed) |

Note: This data is illustrative and intended to demonstrate the application of GC in reaction monitoring.

In addition to GC and HPLC, Thin-Layer Chromatography (TLC) can be used as a simple and rapid qualitative tool for reaction monitoring. researchgate.net It provides a quick assessment of the presence of starting materials, products, and byproducts, guiding the researcher in determining the reaction's progress and endpoint.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. rasayanjournal.co.infrontiersin.orgresearchgate.netunigoa.ac.in Future research should prioritize the development of more environmentally benign and efficient methods for the synthesis of 1-(3-Bromothiophen-2-yl)propan-2-one, moving beyond traditional multi-step procedures that may involve hazardous reagents and generate significant waste.

Promising areas of investigation include:

Multicomponent Reactions: Designing one-pot multicomponent reactions, such as variations of the Gewald reaction, could provide a highly atom-economical route to polysubstituted thiophenes related to the target molecule. organic-chemistry.orgwikipedia.orgderpharmachemica.comthieme-connect.comarkat-usa.org

Catalytic Approaches: The exploration of transition-metal-catalyzed C-H activation and functionalization of simpler thiophene (B33073) precursors could offer a more direct and efficient synthetic pathway. mdpi.comnih.govclockss.org

Mechanochemistry: The use of ball milling and other mechanochemical techniques could enable solvent-free or reduced-solvent synthesis, minimizing the environmental impact of the production process. unigoa.ac.intandfonline.com

Bio-based Starting Materials: Investigating the synthesis from renewable bio-based feedstocks would significantly enhance the sustainability profile of this compound. frontiersin.org

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Methodology | Key Principles | Potential Advantages | Challenges |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High atom economy, reduced reaction time, and purification steps. | Optimization of reaction conditions for multiple components. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds, avoiding pre-functionalized starting materials. | Increased step-economy and reduced waste. | Achieving high regioselectivity and catalyst efficiency. |

| Mechanochemistry (Ball Milling) | Using mechanical force to induce chemical reactions. | Solvent-free or reduced solvent conditions, potentially lower energy consumption. | Scalability and ensuring complete reaction conversion. |

| Synthesis from Bio-based Feedstocks | Utilizing renewable resources as starting materials. | Reduced reliance on fossil fuels and enhanced sustainability. | Development of efficient conversion pathways from biomass. |

| Table 1: Potential Sustainable Synthetic Methodologies for this compound and Related Derivatives. |

Exploration of Underutilized Reactivity Pathways

The bifunctional nature of this compound offers a rich landscape for exploring novel chemical transformations. While the individual reactivity of the bromothiophene and ketone moieties is known, their combined potential in sequential or domino reactions remains largely unexplored.

Key areas for future investigation include:

Cross-Coupling Reactions: The bromine atom on the thiophene ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide range of substituents and build molecular complexity. rsc.org

Asymmetric Ketone Reduction: The prochiral ketone can be a substrate for enantioselective reduction to produce chiral alcohols, which are valuable intermediates in medicinal chemistry. wikipedia.orgnih.gov Methodologies like the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation could be explored. organic-chemistry.orgnrochemistry.comwikipedia.orgwikipedia.orgalfa-chemistry.comwikipedia.orgchem-station.comresearchgate.netwikipedia.orgharvard.eduslideshare.netacs.orguwindsor.caresearchgate.netacs.org

Condensation Reactions: The ketone's α-protons allow for various condensation reactions, such as aldol (B89426) or Knoevenagel condensations, to further elaborate the side chain.

Intramolecular Cyclizations: By strategically introducing appropriate functional groups through cross-coupling reactions, novel fused heterocyclic systems could be synthesized via intramolecular cyclization reactions involving the ketone.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. The synthesis and subsequent derivatization of this compound are well-suited for adaptation to continuous flow processes.

Future research in this area could focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of the target compound, potentially integrating in-line purification steps to streamline the production.

Automated Derivatization: Utilizing automated flow synthesis platforms to rapidly generate a library of derivatives by performing a series of reactions, such as cross-couplings or reductions, in a sequential and automated manner. This would be particularly valuable for medicinal chemistry and materials discovery programs.

A hypothetical flow chemistry setup for the derivatization of this compound is outlined in Table 2.

| Module | Function | Exemplary Parameters | Potential Outcome |

| Pump 1 | Delivery of this compound solution | Flow rate: 0.1 - 1.0 mL/min; Solvent: THF | Controlled introduction of the starting material. |

| Pump 2 | Delivery of coupling partner (e.g., boronic acid) and catalyst solution | Flow rate: 0.1 - 1.0 mL/min; Solvent: Toluene/Water | Introduction of reagents for cross-coupling. |

| Heated Reactor Coil | Reaction zone for cross-coupling | Temperature: 80 - 150 °C; Residence time: 5 - 30 min | Formation of the coupled product. |

| In-line Quenching | Addition of a quenching agent | Flow rate: 0.2 mL/min; Reagent: Saturated NH4Cl | Termination of the reaction. |

| In-line Extraction/Purification | Liquid-liquid extraction or solid-phase scavenger | Membrane-based separator or scavenger resin column | Removal of byproducts and unreacted reagents. |

| Table 2: Hypothetical Flow Chemistry Setup for the Suzuki Coupling of this compound. |

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govstanford.educhemintelligence.comrsc.orgbohrium.com Applying these methods to this compound could provide valuable insights and accelerate the discovery of new reactions and applications.

Future computational studies could include:

Reaction Mechanism Elucidation: Using DFT calculations to investigate the detailed mechanisms of potential reactions, such as cross-coupling or asymmetric reduction, to understand the role of catalysts and predict the stereochemical outcome.

Reactivity and Regioselectivity Prediction: Modeling the electronic properties of the molecule to predict the most likely sites of reaction and the regioselectivity of electrophilic or nucleophilic attack.

Virtual Screening of Catalysts: Computationally screening different catalysts and ligands for various transformations to identify the most promising candidates for experimental validation, thereby reducing the time and resources required for catalyst development.

Machine Learning for Reaction Outcome Prediction: Employing machine learning algorithms trained on large reaction datasets to predict the products and optimal conditions for reactions involving this compound. nih.govstanford.educhemintelligence.comrsc.orgbohrium.com

Role in the Design of Novel Organic Catalysts or Materials

The thiophene moiety is a key component in a wide range of organic functional materials, particularly in the field of organic electronics. runlongfragrance.comresearchgate.netbeilstein-journals.orgjuniperpublishers.comsemanticscholar.orgunibo.it The structure of this compound provides a versatile platform for the design of novel organic catalysts and materials.

Potential research directions include:

Chiral Ligand Synthesis: The ketone functional group can be converted into a chiral alcohol, which can then be further functionalized to create novel chiral ligands for asymmetric catalysis. The thiophene ring can act as a rigid backbone and its sulfur atom can coordinate to metal centers. nih.gov

Organic Semiconductors: The bromothiophene unit can be used as a building block for the synthesis of conjugated oligomers and polymers through iterative cross-coupling reactions. These materials could have interesting photophysical and electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). runlongfragrance.comresearchgate.netbeilstein-journals.orgjuniperpublishers.comsemanticscholar.orgunibo.it

Sensors: By incorporating specific recognition motifs, derivatives of this compound could be developed as chemosensors for the detection of various analytes.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable and versatile molecule in the landscape of modern chemical science.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons adjacent to the bromine and ketone groups. The thiophene ring protons typically resonate at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ≈ 230 for C₇H₇BrOS) and fragmentation patterns.

- Computational Analysis : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies can model interactions with biological targets like enzymes .

How can researchers resolve contradictions in antimicrobial activity data?

Advanced

Contradictory results in antimicrobial assays may arise from:

- Strain Variability : Test multiple bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) to assess specificity.

- Concentration Gradients : Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions to quantify potency.

- Control Experiments : Include positive controls (e.g., ciprofloxacin) and solvent controls to rule out artifacts.

Studies on analogous compounds (e.g., thiophene-anchored chromones) show activity at 50–100 µg/mL, but results should be validated with triplicate trials .

What strategies optimize regioselectivity in derivatization reactions?

Q. Advanced

- Catalyst Selection : Pd(PPh₃)₄ enhances cross-coupling efficiency, while CuI promotes Ullmann-type couplings.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.

- Protecting Groups : Temporarily block reactive sites (e.g., ketone) with acetals to direct substitution to the bromine .

What are the applications in enzyme inhibition studies?

Basic

The compound’s ketone and bromothiophene moieties interact with enzyme active sites. For example:

- Kinase Inhibition : The bromine acts as a halogen bond donor, disrupting ATP-binding pockets.

- Oxidoreductase Studies : The thiophene ring’s π-system participates in charge-transfer interactions.

Derivatives of similar brominated ketones show IC₅₀ values <10 µM in kinase assays, suggesting therapeutic potential .

How can crystallization conditions be optimized for X-ray diffraction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.